Acetic acid;2,6-bis(bromomethyl)phenol
Description
Acetic acid;2,6-bis(bromomethyl)phenol is a brominated aromatic compound featuring a phenol core substituted with bromomethyl (-CH₂Br) groups at the 2 and 6 positions. The "acetic acid" designation likely refers to its synthesis or stabilization conditions, where acetic acid acts as a solvent or catalyst. This compound is a versatile intermediate in organic synthesis, enabling further functionalization via nucleophilic substitution at the bromine sites. Its phenolic hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capacity, influencing reactivity and applications in pharmaceuticals, materials science, and coordination chemistry .
Properties
CAS No. |
60041-69-2 |
|---|---|
Molecular Formula |
C10H12Br2O3 |
Molecular Weight |
340.01 g/mol |
IUPAC Name |
acetic acid;2,6-bis(bromomethyl)phenol |
InChI |
InChI=1S/C8H8Br2O.C2H4O2/c9-4-6-2-1-3-7(5-10)8(6)11;1-2(3)4/h1-3,11H,4-5H2;1H3,(H,3,4) |
InChI Key |
MZGNVACJECJXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)CBr)O)CBr |
Origin of Product |
United States |
Preparation Methods
Demethylation of Methoxy Precursors Using Boron Tribromide
The most well-documented route involves the demethylation of 1,3-bis(bromomethyl)-2-methoxybenzene (7) using BBr₃ in dichloromethane (DCM). This method achieves a 98% yield through a two-step process:
Reaction Setup :
Workup and Purification :
Mechanistic Insights :
BBr₃ coordinates to the methoxy oxygen, facilitating methyl group cleavage via an SN2 mechanism. The adjacent bromomethyl groups enhance electrophilicity at the methoxy carbon, accelerating demethylation. This aligns with observed kinetics, where complete conversion occurs within 2 hours under reflux.
Alternative Bromination Approaches
Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) represents a less conventional route. However, the propensity for benzylic hydrogen abstraction in 2,6-dimethylphenol could lead to regioselective bromination at the methyl groups.
Challenges :
- Competing aromatic bromination may occur unless directed by ortho/para-activating groups.
- Radical stability diminishes with electron-withdrawing substituents, complicating reaction control.
Experimental Protocols and Optimization
Large-Scale Demethylation Procedure
Scaling the BBr₃ method requires meticulous moisture control:
Equipment :
- Flame-dried glassware under argon purge.
- Pressure-equalizing addition funnel for controlled BBr₃ addition.
Process :
- Dissolve 1,3-bis(bromomethyl)-2-methoxybenzene (50 g, 170 mmol) in DCM (1.7 L).
- Add BBr₃ (187 mL, 1.1 equiv) dropwise over 1 hour.
- Reflux for 3 hours, monitor by TLC (hexane/ethyl acetate 4:1).
Yield Enhancement :
Characterization and Analytical Data
Spectroscopic Properties
1H NMR (400 MHz, CDCl₃) :
- δ 7.26 (d, J = 7.5 Hz, 2H, ArH)
- δ 6.89 (t, J = 7.5 Hz, 1H, ArH)
- δ 4.56 (s, 4H, CH₂Br)
- δ 5.65 (s, 1H, OH)
13C NMR (101 MHz, CDCl₃) :
HRMS (ESI) :
Comparative Acidity Studies
Fluorinated analogs exhibit enhanced acidity due to π–π stacking stabilization of the phenoxide:
| Compound | pKa (H₂O/DMSO 3:1) |
|---|---|
| 2,6-Bis(bromomethyl)phenol | 11.84 |
| Tetrafluoro analog | 11.29 |
| Noncyclic phenol | 10.31 |
The 0.55 pKa unit difference between cyclic and noncyclic derivatives underscores the stabilizing role of intramolecular interactions.
Discussion of Reaction Mechanisms and Electronic Effects
π–π Stacking in Stabilization
X-ray crystallography reveals cofacial arene arrangement inmetaparacyclophanes, with interplanar distances of 3.4–3.7 Å. Fluorination reduces electron density, lowering the LUMO energy and strengthening electrostatic contributions to stacking. This is quantified by SAPT (Symmetry-Adapted Perturbation Theory) calculations, showing a 20% increase in dispersion forces upon fluorination.
Solvent and Temperature Effects
- DCM vs. THF : Polar aprotic solvents like DCM improve BBr₃ solubility, whereas ethereal solvents slow demethylation.
- Reflux vs. RT : Elevated temperatures (40°C) reduce reaction time from 24 hours to 2 hours without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,6-bis(bromomethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromomethyl groups can be reduced to methyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,6-dimethylphenol and related compounds.
Substitution: Phenol derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
Acetic acid;2,6-bis(bromomethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2,6-bis(bromomethyl)phenol involves its reactivity towards various chemical reagents. The bromomethyl groups are particularly reactive, allowing for a wide range of chemical transformations. The phenol group can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2,6-bis(bromomethyl)pyridine
- Core Structure: Pyridine ring instead of phenol.
- Reactivity: The nitrogen atom in pyridine enhances electrophilicity at the bromomethyl sites, favoring nucleophilic substitution. Unlike phenol, pyridine lacks an acidic proton, reducing hydrogen-bonding interactions.
- Applications: Used in synthesizing bis(acetyl)pyridine derivatives for ligand design (e.g., N5O2 aminophenols) .
- Key Difference: The absence of a phenolic -OH group limits its use in acidic environments or proton-coupled reactions.
1,4-bis(bromomethyl)benzene
- Core Structure : Benzene ring with para bromomethyl groups.
- Reactivity: Symmetric para substitution facilitates cyclization reactions (e.g., macrocycle synthesis). Lacks the phenolic -OH, making it less polar.
- Applications : Precursor for cyclophanes and supramolecular architectures .
- Key Difference: Lower acidity and solubility compared to the phenolic analog.
2,3-bis(bromomethyl)quinoxaline 1,4-dioxide
- Core Structure: Quinoxaline with bromomethyl groups and two oxygen atoms.
- Reactivity: The electron-withdrawing dioxide groups enhance electrophilicity, accelerating substitution. Reacts with acetic acid and triethylamine to form antibacterial agents (e.g., quinoxidine) .
- Applications : Antibacterial drug synthesis.
- Key Difference: The quinoxaline core and dioxide groups confer distinct electronic properties compared to the phenol derivative.
2,6-bis(1,1-dimethylethyl)phenol (BHT analogs)
- Core Structure: Phenol with bulky tert-butyl (-C(CH₃)₃) groups.
- Reactivity: Tert-butyl groups act as steric shields, protecting the phenolic -OH from oxidation.
- Applications : Antioxidants in plastics, fuels, and food packaging .
- Key Difference : Bromomethyl groups are reactive handles for synthesis, while tert-butyl groups prioritize stability.
Analytical Characterization
- GC-MS : Bromine isotopes (⁷⁹Br and ⁸¹Br) yield distinct mass spectral patterns.
- NMR: Phenolic -OH appears as a broad singlet (~δ 5–6 ppm), while bromomethyl protons resonate at δ 3–4 ppm .
Q & A
Q. How can researchers validate the absence of residual acetic acid in final products?
- Answer: Use FT-IR to detect carbonyl stretches (~1700 cm⁻¹) or GC-MS with acetic acid-specific columns. Titration (e.g., NaOH) quantifies residual acid. Ensure thorough washing with bicarbonate solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
